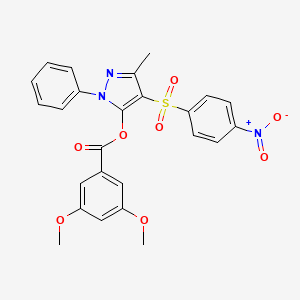

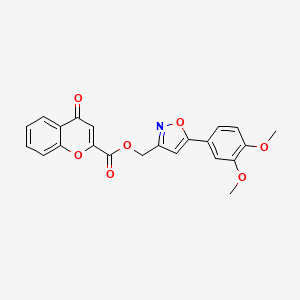

(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

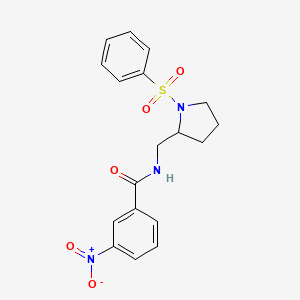

The compound contains several functional groups including an isoxazole ring, a chromene ring, and a carboxylate group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a cyclization reaction . The chromene ring could be formed through a condensation reaction .Molecular Structure Analysis

The molecular structure of the compound can be deduced from its IUPAC name and includes a 3,4-dimethoxyphenyl group attached to the 5-position of an isoxazole ring, which is further connected to a 4-oxo-4H-chromene-2-carboxylate group .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the isoxazole ring could participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the functional groups present. For example, the presence of the carboxylate group could impart acidity to the compound .Scientific Research Applications

Metabolic Pathway Analysis

The metabolism of HM-30181, a P-glycoprotein inhibitor with a chromene core similar to the compound of interest, has been studied in rats. This research identified the metabolic pathways involving O-demethylation, hydrolysis, and hydroxylation processes, providing insights into how similar compounds could be metabolized in vivo (Paek et al., 2006).

Antioxidant and Antihyperglycemic Activity

Coumarin derivatives containing pyrazole and indenone rings, which share structural features with the compound , have shown potent antioxidant and antihyperglycemic activities. This indicates the potential for similar compounds to be explored for their therapeutic effects in oxidative stress-related diseases and diabetes management (Kenchappa et al., 2017).

Ligand Formation for Metal Complexes

Highly substituted pyrazole ligands, derived from chromene compounds, have been synthesized and complexed with platinum(II) and palladium(II) ions. These complexes have potential applications in catalysis and materials science, showcasing the versatility of chromene derivatives in forming complexes with metal ions (Budzisz et al., 2004).

Synthesis and Characterization

The synthesis and characterization of compounds containing dimethoxy, chromene, and carboxamide groups have been reported. These studies are crucial for understanding the chemical properties and potential applications of similar compounds in various fields, such as organic synthesis and medicinal chemistry (Chen et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-oxochromene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO7/c1-26-18-8-7-13(9-20(18)27-2)19-10-14(23-30-19)12-28-22(25)21-11-16(24)15-5-3-4-6-17(15)29-21/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKUIJCMMAZYJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC(=O)C4=CC=CC=C4O3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-fluorobenzyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2664567.png)

![2-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2664570.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2664571.png)

![3-(4-Ethoxyphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2664573.png)

![N-[3-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2664577.png)

![2,6-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2664578.png)